Isoquine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C20H22ClN3O |
|---|---|
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
QGFYFOHMBDMGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Synonyme |
5-(7-chloroquinolin-4-ylamino)-2-diethylaminomethylphenol ISQ1 cpd |
Herkunft des Produkts |
United States |
Chemical Synthesis and Derivatization Strategies of Isoquine
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies of this compound derivatives have been instrumental in understanding how specific chemical modifications influence their biological activity and preclinical efficacy across various parasitic and cellular targets.
Impact of Side-Chain Variations on Biological Activity
Variations in the side chain of this compound derivatives significantly impact their biological activity, particularly in the context of antimalarial, antileishmanial, and anticancer properties.
Antimalarial Activity: Research has shown that the nature of the amino group in the side chain is crucial for antimalarial efficacy. Compounds featuring alkyl-substituted amino groups, such as diisopropylamine (B44863) and n-butylamine, generally exhibit higher antimalarial activity compared to derivatives with aromatic rings like diphenylamine (B1679370) or m-nitroaniline wikipedia.org. The presence of an aliphatic side chain to the amino group has been correlated with concentration-dependent antimalarial activity wikipedia.org.
This compound itself, characterized by a diethylaminomethyl substituent, has demonstrated potent in vitro antimalarial activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, with an IC₅₀ value of 6.01 nM. This potency translated into effective in vivo activity against the P. yoelii NS strain, with ED₅₀ values ranging from 1.6 to 3.7 mg/kg wikidoc.orgfishersci.com. The presence of an alkyl-substituted aminomethyl group positioned ortho to the hydroxyl function in the phenyl ring of the quinoline (B57606) side chain is considered a key pharmacophore for antiparasitic activity wikidoc.org.
Table 1: Impact of Side-Chain Variations on P. falciparum Antimalarial Activity (RKL-2 Strain)
| Compound Analogue | Side Chain Amino Group | MIC (µg/mL) | Relative Antimalarial Activity |
| CS-1 | Diisopropylamine | 10 | Comparatively better |
| CS-2 | n-Butylamine | 1 | Comparatively better |
| CS-3 | Diphenylamine | Not specified | Moderate to average |
| CS-6 | m-Nitroaniline | Not specified | Moderate to average |
| Chloroquine (B1663885) | Reference Drug | 0.0625 | High (70% killing at 0.0625 µg/mL) wikipedia.org |
Antileishmanial Activity (Dehydroxy this compound and Isotebuquine): In studies involving dehydroxy this compound and isotebuquine analogues, specific side-chain modifications were found to enhance antileishmanial activity. The attachment of a piperidine (B6355638) or morpholine (B109124) moiety as an N-alkylamino terminal substituent, alongside the inclusion of an additional phenyl ring at the aniline (B41778) ring of the isotebuquine core, proved to be important pharmacophores for generating highly active derivatives against Leishmania braziliensis and Leishmania mexicana wikidata.org.
Anticancer Activity (Dehydroxy this compound and Isotebuquine): Similarly, for anticancer applications, SAR analysis revealed that a pyrrolidine (B122466) or morpholine moiety as an N-alkyl terminal substitution and the incorporation of an extra phenyl group attached to the aniline ring were crucial for improving the antiproliferative activity of dehydroxy isoquines and isotebuquines against various human cancer cell lines fishersci.ca.
Correlation between Chemical Structure and Preclinical Efficacy
The rational design of this compound was guided by a comprehensive evaluation of chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations nih.gov. A key structural modification in this compound, compared to amodiaquine (B18356), is the interchange of the 3'-hydroxyl and 4'-Mannich side-chain functions. This strategic rearrangement prevents the formation of electrophilic quinoneimine metabolites, which are implicated in the adverse effects and toxicity of amodiaquine. This structural difference contributes to this compound's improved toxicological profile and enhanced activity observed in both in vitro and in vivo studies wikipedia.orguni.luwikidoc.orgfishersci.com.
Furthermore, metabolic studies have shown that this compound undergoes clearance primarily through Phase II glucuronidation, a safer metabolic pathway, in contrast to amodiaquine's bioactivation to toxic metabolites wikidoc.org. While initial pharmacokinetic studies indicated low absorption and poor oral bioavailability for early this compound forms, subsequent development, such as N-tert-butyl this compound (GSK369796), demonstrated excellent activity in both Plasmodium falciparumin vitro and rodent malaria parasites in vivo. The optimized synthesis of GSK369796, achieved through a two-step procedure from cost-effective starting materials, highlights the importance of structural fine-tuning for preclinical success nih.gov.
Molecular and Cellular Pharmacology of Isoquine
Elucidation of Isoquine's Molecular Mechanism of Action
The molecular mechanism of action of this compound, like other 4-aminoquinolines, primarily involves disrupting the heme detoxification pathway within the Plasmodium parasite. This interference is crucial for the parasite's survival and proliferation within human red blood cells.
Hypothesized Interactions with Parasitic Biological Processes
This compound exerts its antimalarial effects by interfering with the heme detoxification pathway in the malaria parasite. During the intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin as a source of amino acids esr.ienih.govwikipedia.org. This process releases ferriprotoporphyrin IX (heme), a byproduct that is highly toxic to the parasite esr.ienih.govwikipedia.org. To neutralize this toxicity, the parasite biocrystallizes monomeric heme (α-hematin) into a non-toxic, insoluble crystalline polymer called hemozoin (β-hematin) esr.iewikipedia.orgwikipedia.org.
This compound, being a weak base, becomes protonated within the acidic environment of the parasite's digestive vacuole, leading to its accumulation inside this compartment esr.iewikipedia.orgresearchgate.net. Once accumulated, this compound is hypothesized to inhibit the heme polymerization process, thereby preventing the formation of hemozoin esr.ie. This inhibition results in the accumulation of toxic free heme, which can damage the parasite's membranes through lipid peroxidation and inhibit essential parasitic enzymes, ultimately leading to parasite death esr.iewikipedia.orgwikipedia.orgdrugbank.com. This compound has demonstrated efficacy against chloroquine-resistant malaria strains, suggesting its ability to bypass certain resistance mechanisms esr.ienih.govresearchgate.net.
Comparison with Related Quinoline (B57606) Pharmacophores
This compound belongs to the 4-aminoquinoline (B48711) class of antimalarial drugs, sharing a core structural scaffold with well-known compounds such as Chloroquine (B1663885) (CQ) and Amodiaquine (B18356) (AQ) esr.ienih.govnih.govplos.orgijpcbs.com. The 4-aminoquinoline moiety is considered vital for their antimalarial activity nih.gov.
Amodiaquine, an earlier 4-aminoquinoline, proved effective against chloroquine-resistant strains but was associated with severe adverse effects, including agranulocytosis and hepatotoxicity esr.ienih.govresearchgate.netnih.gov. These toxicities were primarily attributed to the formation of an electrophilic quinoneimine metabolite (AQQI) through cytochrome P450-mediated metabolism esr.ienih.govresearchgate.netnih.govscispace.comscispace.com.
This compound was rationally designed as a regioisomer of amodiaquine to circumvent this metabolic liability esr.ienih.govresearchgate.netnih.govscispace.com. By interchanging the positions of the hydroxyl group and the Mannich side-chain function present in amodiaquine, this compound's structure prevents the formation of the toxic quinoneimine metabolites via simple oxidation nih.govresearchgate.netnih.govscispace.com. This structural modification aimed to retain potent antimalarial activity while improving the safety profile esr.ienih.govresearchgate.net.
The antimalarial potency of this compound has been compared with other quinoline derivatives, exhibiting strong inhibitory effects against Plasmodium falciparum strains, including those resistant to chloroquine.
Table 1: In Vitro Antimalarial Activity Comparison
| Compound | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound | K1 (Chloroquine-resistant) | 6.01 | nih.govresearchgate.net |
| This compound | HB3 (Chloroquine-sensitive) | Potent | nih.govresearchgate.net |
| This compound | Kenyan Clinical Isolates | 9 | oup.com |
| Chloroquine | K1 (Chloroquine-resistant) | 95 | |
| Chloroquine | Kenyan Clinical Isolates | 56 | oup.com |
| Amodiaquine | P. yoelii NS strain | 7.9, 7.4 | nih.govresearchgate.net |
| Amodiaquine | Kenyan Clinical Isolates | 8 | oup.com |
Note: IC₅₀ values can vary slightly between studies due to different experimental conditions and parasite strains.
Identification of this compound's Primary Biological Targets
The primary biological target for this compound, consistent with other 4-aminoquinolines, is the heme detoxification pathway within the malaria parasite's digestive vacuole.
Target Validation in Preclinical Models
Target validation is a critical step in drug discovery, assessing whether an identified biological target is relevant to the disease and whether modulating it will elicit a therapeutic benefit within an acceptable safety window innoserlaboratories.comsygnaturediscovery.comdrugtargetreview.com. For this compound, the target is validated through its demonstrated ability to inhibit hemozoin formation, a process essential for Plasmodium survival.
Preclinical studies have consistently validated this compound's activity against Plasmodium parasites both in vitro and in vivo. In vitro assays have shown this compound to be highly potent against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC₅₀ values in the low nanomolar range nih.govresearchgate.netoup.comacs.org. For instance, this compound exhibited an IC₅₀ of 6.01 nM against the chloroquine-resistant K1 strain nih.govresearchgate.net.
In vivo efficacy has been demonstrated in rodent malaria models, such as Plasmodium yoelii NS strain. This compound showed excellent oral activity with effective doses (ED₅₀) ranging from 1.6 to 3.7 mg/kg, which was superior to amodiaquine's ED₅₀ of 7.9 and 7.4 mg/kg in the same model nih.govresearchgate.net. These findings confirm that this compound effectively targets the parasite's vital processes in a living system.
Table 2: In Vivo Antimalarial Efficacy (ED₅₀) in P. yoelii NS Strain
| Compound | ED₅₀ (mg/kg) | Reference |
|---|---|---|
| This compound | 1.6, 3.7 | nih.govresearchgate.net |
| Amodiaquine | 7.9, 7.4 | nih.govresearchgate.net |
Role of Cytochrome P450 Metabolism in Analog Activity
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases primarily located in the liver and small intestine, playing a crucial role in the metabolism of a vast array of endogenous compounds and xenobiotics, including therapeutic drugs medsafe.govt.nzmdpi.comdynamed.com. They catalyze various oxidative biotransformation reactions dynamed.com.
The design of this compound specifically addressed the metabolic liabilities of its structural analog, Amodiaquine. Amodiaquine undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes (notably CYP2C8), to form a reactive and toxic quinoneimine metabolite (AQQI) esr.ienih.govresearchgate.netnih.govscispace.com. This AQQI metabolite is electrophilic and can bind to cellular macromolecules, leading to severe adverse effects such as agranulocytosis and hepatotoxicity esr.ienih.govresearchgate.netnih.govscispace.comscispace.com.
In contrast, this compound was designed to prevent this bioactivation. Metabolism studies in rat models have shown that this compound does not undergo in vivo bioactivation to form quinoneimine metabolites, evidenced by the complete lack of glutathione (B108866) conjugates in bile nih.govresearchgate.netnih.govscispace.com. Instead, this compound and its Phase I metabolites are primarily cleared by Phase II glucuronidation nih.govresearchgate.netnih.gov. While this compound itself avoids the toxic quinoneimine pathway, some studies indicate that it undergoes severe hepatic first-pass metabolism, leading to the production of deethylated metabolites, which might reduce its efficacy against chloroquine-resistant strains nih.gov. However, this altered metabolic profile generally contributes to its improved toxicological profile compared to amodiaquine esr.ienih.gov.
Table 3: Comparison of Metabolic Pathways
| Compound | Primary Phase I Metabolism | Toxic Metabolite Formed | Primary Clearance Pathway | Reference |
|---|---|---|---|---|
| Amodiaquine | CYP450 (e.g., CYP2C8) | Amodiaquine Quinoneimine (AQQI) | Glutathione conjugation | esr.ienih.govresearchgate.netnih.govscispace.com |
| This compound | Deethylation (Phase I) | None | Phase II Glucuronidation | nih.govresearchgate.netnih.govscispace.com |
Interactions of this compound with Cellular Pathways
This compound's interactions with cellular pathways are primarily focused on the parasitic cell, specifically within its digestive vacuole, which is critical for parasite survival.
As a weak base, this compound readily traverses the membranes of the parasitized erythrocyte and accumulates within the highly acidic digestive vacuole of the Plasmodium parasite (pH 4.7-5.5) esr.iewikipedia.orgresearchgate.net. This accumulation occurs because the drug becomes protonated in the acidic environment, rendering it impermeable to the vacuolar membrane and effectively trapping it inside esr.iewikipedia.orgresearchgate.net.
Once inside the digestive vacuole, this compound interferes with the parasite's crucial hemoglobin degradation pathway. By inhibiting the polymerization of toxic heme into non-toxic hemozoin, this compound leads to the buildup of free heme within the parasite esr.iewikipedia.orgwikipedia.org. This free heme is highly reactive and can generate reactive oxygen species, leading to oxidative stress, lipid peroxidation, and damage to parasitic membranes and proteins, ultimately disrupting essential cellular functions and leading to parasite death esr.iewikipedia.orgwikipedia.orgdrugbank.com.
Furthermore, research indicates that this compound's activity is correlated with polymorphisms in the Plasmodium falciparum chloroquine-resistance transporter (pfcrt) gene, specifically at codon 76 oup.com. This suggests that mutations in PfCRT, which are known to mediate chloroquine resistance by reducing drug accumulation in the digestive vacuole, also influence this compound's effectiveness esr.ienih.govoup.com. Unlike amodiaquine, this compound does not undergo in vivo bioactivation to toxic quinoneimine metabolites, instead undergoing Phase II glucuronidation for clearance nih.govresearchgate.netnih.gov. This distinct metabolic profile contributes to its improved safety characteristics.
Modulation of Specific Biochemical Pathways
This compound was rationally designed to avoid the formation of toxic quinoneimine metabolites, a key issue with amodiaquine that has been linked to adverse effects such as hepatotoxicity and agranulocytosis. This is achieved by an interchange of the 3'-hydroxyl and 4'-Mannich side-chain function of amodiaquine, which prevents cytochrome P450-mediated bioactivation to these reactive quinoneimine species. Instead, this compound and its Phase I metabolites primarily undergo clearance by Phase II glucuronidation, a detoxification pathway that contrasts sharply with amodiaquine's metabolism involving glutathione conjugation ulisboa.ptuniprot.orgresearchgate.netesr.ie.
As a 4-aminoquinoline, this compound is thought to exert its antimalarial activity by interfering with crucial biochemical pathways within the Plasmodium falciparum parasite. The generally accepted mechanism for 4-aminoquinolines involves the inhibition of hemoglobin degradation within the parasite's acidic digestive vacuole medchemexpress.com. During its intraerythrocytic stage, the parasite digests host hemoglobin to acquire amino acids, a process that releases toxic heme. To detoxify heme, the parasite converts it into an insoluble, non-toxic crystalline polymer called hemozoin (β-hematin) medchemexpress.com. 4-aminoquinolines, including this compound, are believed to interfere with this hemozoin formation, leading to an accumulation of toxic heme within the parasite and ultimately resulting in parasite death medchemexpress.com. While the precise mechanisms of action can vary subtly among 4-aminoquinolines, this compound's potent antimalarial activity against P. falciparum suggests its engagement with these essential parasitic detoxification pathways uniprot.orgesr.iemedchemexpress.com.
Biochemical Effects of this compound on Target Enzymes and Proteins
This compound's efficacy stems from its biochemical interactions, particularly its ability to inhibit key enzymes and its protein binding characteristics.
Enzyme Inhibition Studies in In Vitro Systems
In vitro studies have demonstrated this compound's potent antimalarial activity, indicating its inhibitory effects on essential parasitic processes. This compound (specifically, the analogue ISQ1 (3a)) has shown significant potency against Plasmodium falciparum, including chloroquine-resistant strains. For instance, it exhibited an IC50 value of 6.01 nM against the chloroquine-resistant K1 strain of P. falciparum in in vitro testing uniprot.orgresearchgate.netesr.ie.
Beyond its direct antimalarial action, this compound and its analogues can also interact with human enzymes involved in drug metabolism. N-tert-butyl this compound (GSK369796), a related 4-aminoquinoline drug candidate, has been shown to inhibit recombinant human cytochrome P450 2D6 (CYP2D6) with potency similar to that of this compound itself. This interaction with CYP2D6, a major enzyme in drug metabolism, highlights a potential for drug-drug interactions if co-administered with other medications metabolized by this enzyme.
Table 1: In Vitro Enzyme Inhibition Data for this compound and Analogues
| Compound | Target / Strain | IC50 Value (nM) | Reference |
| This compound (ISQ1 (3a)) | Plasmodium falciparum (K1 strain) | 6.01 | uniprot.orgesr.ie |
| N-tert-butyl this compound | Human Cytochrome P450 2D6 (CYP2D6) | Similar potency |
Protein Binding Dynamics
Protein binding dynamics play a critical role in the pharmacokinetics and pharmacodynamics of a drug, influencing its distribution, metabolism, and elimination. Studies on this compound and its analogues have indicated substantial human plasma protein binding. For N-tert-butyl this compound, a blood-to-plasma concentration ratio greater than 4 was observed, particularly in animal models such as dogs and monkeys. Human plasma protein binding for N-tert-butyl this compound was found to be similar to that of des-ethyl this compound and des-ethyl amodiaquine, suggesting comparable binding characteristics within this class of compounds. The extent of plasma protein binding can affect the free, pharmacologically active concentration of the drug available to reach its target sites.
Table 2: Human Plasma Protein Binding of this compound Analogues
| Compound | Human Plasma Protein Binding | Reference |
| N-tert-butyl this compound | Substantial | |
| Des-ethyl this compound | Similar to N-tert-butyl this compound | |
| Des-ethyl amodiaquine | Similar to N-tert-butyl this compound |
Pharmacodynamic and Pharmacokinetic Investigations of Isoquine in Preclinical Models
In Vitro Pharmacodynamic Profiling of Isoquine
Concentration-Dependent Biological Activity in Cell Culture Systems
Laboratory studies demonstrate that this compound and its analogues exhibit biological activity in a manner dependent on their concentration. scispace.comscispace.com In evaluations against the chloroquine-sensitive RKL-2 strain of Plasmodium falciparum, synthesized this compound analogues showed a significant level of parasite-killing activity that increased with higher concentrations. scispace.comscispace.com
The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth, was determined for several analogues. For instance, two compounds, designated CS-1 and CS-2, had MIC values of 10 µg/mL and 1 µg/mL, respectively. scispace.com In a separate study, analogues CS-3 and CS-4 showed MIC values of 50 µg/mL and 10 µg/mL. scispace.com These findings underscore a clear concentration-response relationship in the in vitro antimalarial action of these compounds. scispace.comscispace.com
Strain-Specific Activity Profiles in In Vitro Models
This compound has demonstrated potent inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov This indicates a broad spectrum of activity, a crucial feature for an antimalarial candidate.
In vitro testing against the chloroquine-resistant K1 strain of P. falciparum showed a 50% inhibitory concentration (IC₅₀) of approximately 6.01 nM. nih.gov The compound was also tested against the chloroquine-sensitive HB3 strain, where it also displayed potent activity. nih.gov Further studies involving 62 clinical isolates of P. falciparum from Kenya confirmed its high activity, with a median IC₅₀ of 9 nM. oup.comnih.gov This was significantly more potent than chloroquine (B1663885) (median IC₅₀ of 56 nM) and comparable to the established antimalarial amodiaquine (B18356) (median IC₅₀ of 8 nM). oup.comnih.gov The activity of this compound was found to be correlated with polymorphisms in the pfcrt gene at codon 76, a known marker for chloroquine resistance, but not with polymorphisms in the pfmdr1 gene. oup.comnih.gov this compound was also shown to be inactive against mature gametocytes, with an IC₅₀ value greater than 50 µM. plos.org
Pharmacokinetic Characterization of this compound in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems
Preclinical studies in animal models have characterized the ADME profile of this compound. nih.gov
Absorption : Following oral administration, this compound is absorbed from the gastrointestinal tract. nih.gov
Distribution : The disposition of this compound and its metabolites has been studied in multiple species, including mice, rats, dogs, and monkeys. nih.govresearchgate.net
Metabolism : A key metabolic pathway for this compound is oxidative N-dealkylation, which converts it into its primary active metabolite, des-ethyl this compound (DEI). nih.govresearchgate.net This process is analogous to the metabolism of amodiaquine. nih.gov Importantly, subsequent metabolism studies in rats showed that this compound does not undergo the in vivo bioactivation that leads to toxic quinoneimine metabolites, a significant issue associated with amodiaquine. nih.gov After oral dosing, the exposure to the metabolite DEI can be up to 14-fold higher than that of the parent compound, this compound. nih.gov
Excretion : this compound and its Phase I metabolites are cleared from the body primarily through Phase II glucuronidation. nih.gov This was evidenced by the complete lack of glutathione (B108866) metabolites in the bile of rats, which contrasts sharply with the metabolic fate of amodiaquine. nih.gov
Bioavailability Studies in Preclinical Species
The oral bioavailability of this compound varies across different preclinical species. Studies have shown that it possesses acceptable oral bioavailability in mice and rats. mmv.org However, its bioavailability was found to be low in dogs and monkeys. mmv.org This species-specific difference is a critical factor in preclinical development and the selection of appropriate animal models for further studies.
Clearance Mechanisms in Animal Models
The clearance of this compound from the bloodstream is rapid in several animal models. nih.govmmv.org High clearance has been observed in mice, rats, and dogs. mmv.org
The primary mechanism for this clearance is metabolism via Phase II glucuronidation, which facilitates excretion. nih.gov This pathway is considered safer than the oxidative pathways that can lead to reactive metabolites. nih.gov Studies comparing this compound (ISO) to its main metabolite, des-ethyl this compound (DEI), revealed that the blood clearance of DEI was significantly lower—by as much as 10-fold—than that of the parent drug, this compound, in animals. nih.gov This suggests that while the parent drug is cleared quickly, its active metabolite is more persistent in circulation. nih.gov
Protein Binding and Blood Cell Association in Preclinical Species
The distribution of a drug within the body is significantly influenced by its binding to plasma proteins and its association with blood cells. These pharmacokinetic parameters are critical as they determine the fraction of unbound drug available to exert its pharmacological effect. For the 4-aminoquinoline (B48711) class of compounds, to which this compound belongs, investigations into protein binding and blood cell association have been conducted in various preclinical species to understand their disposition. researchgate.net
While specific protein binding percentages for this compound are not extensively detailed in the cited literature, studies on its close analogues and metabolites provide significant insights. The N-tert-butyl derivative of this compound, known as N-tert-butyl this compound (NTBI), has demonstrated substantial association with blood cells. nih.gov This is particularly evident in dog and monkey models, where the blood-to-plasma concentration ratios were observed to be greater than 4, indicating a high degree of sequestration into blood cells. nih.govresearchgate.net
Furthermore, the human plasma protein binding was found to be similar for NTBI, des-ethyl this compound (DEI) - a primary metabolite of this compound - and des-ethyl amodiaquine (DEA). nih.govresearchgate.net The tendency of 4-aminoquinolines to associate with blood components is a known characteristic of the class, with compounds like chloroquine also showing a high potential for binding to red blood cells. xenotech.com
Table 1: Blood Cell Association of N-tert-butyl this compound (NTBI) in Preclinical Species
| Compound | Species | Blood to Plasma Concentration Ratio |
|---|---|---|
| N-tert-butyl this compound (NTBI) | Dog | >4 |
| N-tert-butyl this compound (NTBI) | Monkey | >4 |
Data sourced from studies on this compound analogues. nih.govresearchgate.net
Dose-Response Relationships in Non-Human Biological Systems
The evaluation of dose-response relationships is fundamental to characterizing the antimalarial activity of a compound. For this compound, these relationships have been established through both in vitro and in vivo preclinical studies, demonstrating its potency against malaria parasites. nih.gov
In vitro assessments against different strains of Plasmodium falciparum have been crucial. This compound, also identified as ISQ1, exhibited potent activity against the chloroquine-resistant K1 strain, with a reported 50% inhibitory concentration (IC₅₀) of 6.01 nM. nih.gov This highlights its effectiveness against parasite strains that have developed resistance to older 4-aminoquinoline drugs. nih.gov
The promising in vitro activity of this compound was successfully translated into in vivo efficacy in rodent models of malaria. nih.gov In studies using the Plasmodium yoelii NS strain, this compound demonstrated excellent oral activity with 50% effective dose (ED₅₀) values recorded at 1.6 and 3.7 mg/kg. nih.gov This potency is notably greater than that of amodiaquine, a comparator drug, which required higher doses of 7.4 and 7.9 mg/kg to achieve the same effect in the identical model. nih.gov This superior in vivo performance in non-human biological systems established this compound as a promising antimalarial candidate. nih.gov
Table 2: In Vitro Activity of this compound against P. falciparum
| Compound | Parasite Strain | IC₅₀ (nM) |
|---|---|---|
| This compound (ISQ1) | K1 (Chloroquine-Resistant) | 6.01 |
Data from in vitro antimalarial assessments. nih.gov
Table 3: Comparative In Vivo Efficacy of this compound and Amodiaquine against P. yoelii
| Compound | Biological System | ED₅₀ (mg/kg) |
|---|---|---|
| This compound | P. yoelii NS Strain | 1.6 - 3.7 |
| Amodiaquine | P. yoelii NS Strain | 7.4 - 7.9 |
Data from oral in vivo assessments in rodent models. nih.gov
Preclinical Efficacy and Activity Studies of Isoquine
Evaluation of Isoquine in In Vitro Biological Systems
This compound has shown significant inhibitory activity against Plasmodium falciparum in various in vitro assays, indicating its potential as an antimalarial agent.
Activity against Laboratory Strains of Pathogens
Studies have evaluated this compound's activity against both chloroquine-sensitive and chloroquine-resistant laboratory strains of Plasmodium falciparum. For instance, this compound demonstrated potent antimalarial activity against the chloroquine-resistant K1 strain, with an IC50 value of 6.01 nM ± 8.0 researchgate.netnih.gov. It also exhibited activity against the chloroquine-sensitive HB3 strain researchgate.netnih.gov and the 3D7 and RKL-2 chloroquine-sensitive strains researchgate.netscispace.comscispace.comresearchgate.net.
A comparative analysis of this compound with other established antimalarials against laboratory strains showed favorable results. The median IC50 of this compound against 62 P. falciparum isolates collected in Kenya was 9 nM oup.comoup.comnih.govresearchgate.net. This was significantly lower than chloroquine (B1663885) (56 nM) and lumefantrine (B1675429) (69 nM), and comparable to amodiaquine (B18356) (8 nM) and desethylamodiaquine (B193632) (10 nM), though higher than dihydroartemisinin (B1670584) (1 nM) oup.comoup.comnih.govresearchgate.netresearchgate.net.
Table 1: In Vitro Activity of this compound Against P. falciparum Laboratory Strains
| Compound | Strain (Sensitivity) | IC50 (nM) | Reference |
| This compound | K1 (CQ-R) | 6.01 ± 8.0 | researchgate.netnih.gov |
| This compound | HB3 (CQ-S) | Potent | researchgate.netnih.gov |
| This compound | 3D7 (CQ-S) | Active | researchgate.netplos.org |
| This compound | RKL-2 (CQ-S) | Active | scispace.comscispace.com |
Activity against Field Isolates and Resistant Strains In Vitro
This compound has demonstrated high in vitro activity against P. falciparum field isolates, including those resistant to chloroquine oup.comoup.comnih.govresearchgate.netscite.ai. A study on 62 Kenyan P. falciparum isolates revealed a median IC50 of 9 nM for this compound, which is considered highly potent and warrants further drug development oup.comoup.comnih.govresearchgate.netresearchgate.net. This activity was maintained against parasites with reduced susceptibility to chloroquine, desethylamodiaquine (DEAQ), and lumefantrine oup.com. The potent activity of this compound against field isolates, including chloroquine-resistant ones, with IC50 values below 10 nM, supports its continued development as an antimalarial oup.comoup.comnih.govresearchgate.net.
Table 2: Comparative In Vitro Activity Against Kenyan P. falciparum Field Isolates
| Compound | Median IC50 (nM) | Reference |
| This compound | 9 | oup.comoup.comnih.govresearchgate.net |
| Chloroquine | 56 | oup.comoup.comnih.govresearchgate.net |
| Amodiaquine | 8 | oup.comoup.comnih.govresearchgate.net |
| Desethylamodiaquine | 10 | oup.comoup.comnih.govresearchgate.net |
| Lumefantrine | 69 | oup.comoup.comnih.govresearchgate.net |
| Dihydroartemisinin | 1 | oup.comoup.comnih.govresearchgate.net |
Assessment of this compound Activity in Animal Models
The promising in vitro activity of this compound has been successfully translated into significant efficacy in various animal models of malaria.
Specific Animal Model Systems Utilized in this compound Research (e.g., Rodent Malaria Models)
Rodent malaria models, primarily involving Plasmodium berghei and Plasmodium yoelii in mice, are crucial for preclinical antimalarial drug discovery and evaluation nih.govacs.orgasm.orgasm.orgnih.govmuni.czresearchgate.netmdpi.commalariaworld.org. This compound has been extensively tested in these models. For instance, this compound demonstrated excellent oral in vivo ED50 activity against the P. yoelii NS strain researchgate.netnih.gov. Other studies have also utilized the Plasmodium berghei ANKA model in mice to assess the antimalarial efficacy of this compound derivatives, showing significant curative responses and parasitemia suppression researchgate.net. N-tert-butyl this compound (GSK369796), a related 4-aminoquinoline (B48711) drug candidate, also exhibited excellent activity against rodent malaria parasites in vivo acs.orgnih.govresearchgate.net.
Comparative Preclinical Efficacy of this compound and Related Compounds in Animal Models
In comparative preclinical efficacy studies, this compound demonstrated superior oral in vivo ED50 activity against the P. yoelii NS strain when compared to amodiaquine researchgate.netnih.gov. Specifically, this compound's ED50 values were 1.6 and 3.7 mg/kg, while amodiaquine's were 7.9 and 7.4 mg/kg researchgate.netnih.gov. This indicates that this compound is more potent in vivo than amodiaquine in this specific rodent malaria model.
Table 3: Comparative In Vivo Efficacy Against P. yoelii NS Strain in Mice
| Compound | ED50 (mg/kg) | Reference |
| This compound | 1.6, 3.7 | researchgate.netnih.gov |
| Amodiaquine | 7.9, 7.4 | researchgate.netnih.gov |
Mechanisms of this compound Resistance in Preclinical Models
Understanding the mechanisms of resistance is critical for the long-term effectiveness of any antimalarial drug. In preclinical models, the activity of this compound has been correlated with polymorphisms in the P. falciparum chloroquine resistance transporter (pfcrt) gene, specifically at codon 76 oup.comoup.comnih.govresearchgate.net. However, no significant correlation was found with polymorphisms in the P. falciparum multidrug resistance 1 (pfmdr1) gene at codon 86 oup.comoup.comnih.govresearchgate.net. This suggests that the pfcrt gene plays a role in modulating this compound's activity, similar to its influence on chloroquine and amodiaquine oup.comresearchgate.net. Studies have also indicated a degree of cross-resistance between this compound and chloroquine in both in vitro and mouse in vivo models researchgate.net.
Molecular and Genetic Basis of Resistance Development
The emergence of drug resistance poses a significant challenge in malaria treatment, and understanding its molecular and genetic underpinnings is crucial for developing sustainable therapies. For this compound, studies have revealed a correlation between its antimalarial activity and specific genetic polymorphisms in Plasmodium falciparum. nih.gov
Notably, this compound's activity has been correlated with polymorphisms in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene at codon 76. nih.gov Mutations in the pfcrt gene are widely recognized as a primary molecular mechanism of resistance to 4-aminoquinolines, including chloroquine, by altering drug transport and accumulation within the parasite's digestive vacuole. Conversely, no significant association was found between this compound's activity and polymorphisms in the Plasmodium falciparum multidrug resistance 1 (pfmdr1) gene at codon 86. nih.gov This suggests that while pfcrt plays a role in modulating this compound's effectiveness, pfmdr1 at this specific codon does not appear to be a major determinant of resistance to this compound.
Strategies to Counteract Resistance in Preclinical Settings
To address the challenge of drug resistance, various strategies are being explored in preclinical settings, particularly for compounds like this compound, which belong to a class susceptible to resistance mechanisms. A primary approach involves the development and evaluation of combination therapies . Collaborative research efforts have focused on assessing this compound's efficacy when combined with other antimalarial agents, aiming to overcome existing resistance and prevent the emergence of new resistant parasite strains.
Beyond combination therapies, medicinal chemistry campaigns play a vital role in counteracting resistance. These efforts involve the rational design and synthesis of novel analogues with modified chemical structures to circumvent known resistance mechanisms or improve pharmacokinetic and pharmacodynamic properties. uni.lu For instance, N-tert-Butyl this compound (GSK369796) was developed as an improved analogue, demonstrating enhanced activity and a more favorable profile. uni.lu
In preclinical research, the use of sophisticated experimental models is essential for studying and overcoming drug resistance. This includes employing in vitro models with chloroquine-resistant P. falciparum strains to assess cross-resistance profiles and in vivo models using infected rodents. Furthermore, advanced techniques such as CRISPR-based genetic engineering can be utilized to introduce specific mutations or alter gene expression in parasite lines, allowing researchers to precisely investigate the molecular basis of resistance and test the effectiveness of new drug candidates or combination strategies against these defined resistance mechanisms. By combining these diverse preclinical strategies, the scientific community aims to develop robust and effective antimalarial treatments that can overcome the evolving challenge of drug resistance.
Advanced Methodologies in Isoquine Research
Spectroscopic and Chromatographic Techniques for Isoquine Analysis and Characterization
The precise analysis and characterization of this compound and its synthesized analogues are fundamental to drug discovery and development. A suite of spectroscopic and chromatographic techniques is routinely employed to confirm their chemical structures and assess their purity.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR), is extensively used. For instance, synthesized this compound analogues have been characterized using Bruker 400 NMR spectrometers, with spectra recorded at 400 MHz for ¹H-NMR and 100 MHz for ¹³C-NMR in solvents like DMSO, using TMS as an internal standard. Chemical shift values (δ ppm), multiplicity, and coupling constants are critical for confirming the anticipated molecular structures. fishersci.sefishersci.cacenmed.com
Mass Spectrometry (MS), particularly techniques like Waters Micromass Q-Tof Micro Mass spectrometry, provides essential information on the molecular weight and fragmentation patterns of this compound compounds, further validating their structures. fishersci.sefishersci.cacenmed.com
Ultraviolet-Visible (UV-Vis) spectrophotometry, often performed on instruments such as the Shimadzu UV-1700 UV-Visible spectrophotometer, is utilized to determine the absorption maximum (λmax) of the synthesized compounds, offering insights into their electronic transitions. fishersci.sefishersci.ca Fourier Transform Infrared (FTIR) spectroscopy, using instruments like Hitachi 270-50 spectrophotometers with potassium bromide pellets, helps identify key functional groups within the molecules. fishersci.sefishersci.ca
Chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are indispensable for monitoring reaction completion, assessing the purity of synthesized compounds, and quantifying their presence in various samples. fishersci.sefishersci.cacenmed.comuni.lu For example, HPLC has been used to confirm the purity of novel 4-aminoquinoline (B48711) derivatives. uni.lu
Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling play a pivotal role in the rational design, optimization, and understanding of this compound and its derivatives as potential therapeutic agents. These in silico methods provide insights into molecular interactions and predict biological activities, thereby accelerating the drug discovery process.
Molecular Docking and Dynamics Simulations
Molecular docking studies are widely applied to predict the binding modes and affinities of this compound and its analogues with specific biological targets, such as enzymes or proteins crucial for parasite survival. This technique helps in understanding the ligand-receptor interactions at an atomic level. For instance, molecular docking simulations have been performed for dehydroxy this compound and isotebuquine derivatives to explore their interactions with target proteins in Leishmania parasites, identifying promising antileishmanial agents. nih.govnih.govthegoodscentscompany.com Similarly, docking studies have been conducted on hybrid 4-aminoquinoline-1,3,5-triazine derivatives to understand their antimalarial activity against specific enzymes like Plasmodium dihydrofolate reductase (pDHFR), often utilizing software such as Dock6. nih.gov These simulations can reveal key binding interactions, including hydrogen bonding and hydrophobic contacts, which are essential for optimizing compound potency.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the chemical structure of compounds with their biological activity. In this compound research, QSAR models have been developed for 4-anilinoquinoline derivatives, including this compound, to predict their antimalarial activity and cytotoxicity. auctoresonline.orgnih.govnih.gov These studies often employ various molecular descriptors, such as topological indices, functional group descriptors, atom-centered fragments, constitutional descriptors, and molecular property descriptors, to build predictive models. nih.gov QSAR helps identify structural features that contribute to desired biological effects, guiding the synthesis of more potent and selective compounds. For example, QSAR models have indicated that aromatic primary amines and aliphatic secondary amines in analogues contribute to antimalarial activity. nih.gov
Virtual Screening and Ligand-Based Design
Virtual screening is a computational technique used to rapidly search large chemical libraries for compounds that are likely to possess a desired biological activity. This approach is frequently employed in conjunction with pharmacophore modeling and ligand-based design principles in the context of this compound research. nih.govlabsolu.ca By generating combinatorial libraries of 4-anilinoquinoline compounds, researchers can virtually screen thousands of compounds to identify potential antimalarial hits based on predicted activities derived from validated QSAR models and pharmacophore models. nih.gov This methodology allows for the efficient identification of novel scaffolds and the optimization of existing leads, focusing on compounds that are enriched in antimalarial pharmacophores, thereby accelerating drug discovery efforts. cenmed.comnih.gov
High-Throughput Screening Approaches for this compound Analogues
High-Throughput Screening (HTS) is a powerful methodology that enables the rapid and automated testing of large chemical libraries against specific biological targets or phenotypic assays. In the context of this compound research, HTS has been instrumental in identifying novel antimalarial agents and optimizing existing compounds. labsolu.cacenmed.comuni.luwikidata.org
HTS campaigns have focused on inhibiting the asexual stages of Plasmodium falciparum, leading to the discovery of numerous new chemical entities with promising antimalarial activity. cenmed.com Beyond asexual stages, HTS is also applied to identify compounds active against Plasmodium gametocytes, which are crucial for malaria transmission blocking. For instance, ATP bioluminescence-based assays have been developed and improved to enable medium- to high-throughput screening of molecules on mature P. falciparum gametocytes, providing data on the activity of various antimalarial drugs, including this compound, against these transmission-relevant stages. cenmed.comuni.lunewdrugapprovals.org While this compound shows activity against asexual blood stages, its activity on mature gametocytes has been reported as less significant in some HTS studies. newdrugapprovals.org The selection of appropriate molecular targets for HTS is critical to ensure successful downstream drug discovery. nih.gov
Cellular and Molecular Biology Techniques Applied to this compound Research (e.g., In Vitro Parasite Assays)
Cellular and molecular biology techniques are indispensable for evaluating the biological activity of this compound and its analogues, particularly through in vitro parasite assays. These assays provide critical data on compound efficacy against various stages and strains of Plasmodium parasites.
In vitro antimalarial activity is commonly assessed against chloroquine-sensitive (e.g., HB3, 3D7, RKL-2) and chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum. fishersci.sefishersci.cacenmed.comcenmed.comwikipedia.org The methodology typically involves maintaining P. falciparum cultures in a suitable medium, such as RPMI 1640 supplemented with HEPES, D-glucose, sodium bicarbonate, and heat-inactivated human serum. fishersci.sefishersci.ca Parasite synchronization, often achieved by D-sorbitol treatment, ensures that a uniform stage (e.g., ring stage) is used for the assay. fishersci.sefishersci.ca Parasitemia (percentage of infected red blood cells) is determined by microscopic observation of thin blood smears stained with methods like Jaswant Singh Bhattacharya (JSB) stain. fishersci.sefishersci.ca
The inhibitory concentration 50% (IC50) values are determined by exposing parasites to various concentrations of the test compounds and measuring the inhibition of parasite growth or maturation. For example, this compound demonstrated potent in vitro antimalarial activity with an IC50 of 6.01 nM against the chloroquine-resistant K1 strain of P. falciparum. cenmed.comwikipedia.org Studies on Kenyan P. falciparum clinical isolates showed a median IC50 of 9 nM for this compound, which was notably lower than chloroquine (B1663885) (56 nM) and comparable to amodiaquine (B18356) (8 nM) and desethylamodiaquine (B193632) (10 nM). wikipedia.org
The activity of this compound has also been correlated with genetic polymorphisms in P. falciparum genes, such as pfcrt (chloroquine resistance transporter) at codon 76, but not significantly with pfmdr1 (multidrug resistance protein 1) at codon 86. wikipedia.org This molecular insight helps understand the mechanisms of action and potential for resistance. Furthermore, studies on this compound derivatives have included β-hematin inhibition assays, which are relevant given the mechanism of action of 4-aminoquinolines in interfering with heme detoxification within the parasite's food vacuole. nih.govfishersci.ca
Table 1: In Vitro Antimalarial Activity of this compound and Related Compounds
| Compound | P. falciparum Strain | IC50 (nM) | Notes | Reference |
| This compound | K1 (chloroquine-resistant) | 6.01 ± 8.0 | cenmed.comwikipedia.org | |
| This compound | Kenyan clinical isolates (median) | 9 | wikipedia.org | |
| This compound | 3D7 (chloroquine-sensitive) | Little to moderate activity | Compared to chloroquine | cenmed.com |
| Chloroquine | Kenyan clinical isolates (median) | 56 | wikipedia.org | |
| Amodiaquine | Kenyan clinical isolates (median) | 8 | wikipedia.org | |
| Desethylamodiaquine | Kenyan clinical isolates (median) | 10 | wikipedia.org | |
| Lumefantrine (B1675429) | Kenyan clinical isolates (median) | 69 | wikipedia.org | |
| Dihydroartemisinin (B1670584) | Kenyan clinical isolates (median) | 1 | wikipedia.org | |
| This compound analogue (CS-3) | RKL-2 (chloroquine-sensitive) | 50 µg/ml | fishersci.ca | |
| This compound analogue (CS-4) | RKL-2 (chloroquine-sensitive) | 10 µg/ml | fishersci.ca | |
| Chloroquine | RKL-2 (reference) | Better activity than CS-3, CS-4 | fishersci.sefishersci.ca |
Omics Technologies in this compound Mechanism Elucidation (e.g., Proteomics, Metabolomics in Preclinical Context)
Elucidating the mechanism of action of drug candidates like this compound in preclinical contexts is paramount for understanding their therapeutic effects and potential off-target interactions. Omics technologies, such as proteomics and metabolomics, provide a global view of molecular changes induced by a compound, offering insights into its cellular targets and perturbed biochemical pathways.
Despite the general utility of these advanced methodologies in drug research, specific detailed research findings and data tables focusing solely on the application of proteomics and metabolomics for elucidating the mechanism of action of this compound in preclinical studies were not extensively found in the current search results. However, the principles and applications of these technologies are well-established and illustrate how they would be employed to investigate a compound like this compound.
Proteomics in Preclinical Mechanism Elucidation Proteomics involves the large-scale study of proteins, including their expression, modifications, interactions, and functions creative-proteomics.com. In the preclinical evaluation of a compound like this compound, proteomics would be instrumental in identifying its direct protein targets and understanding the downstream effects on cellular protein networks. Mass spectrometry-based quantitative proteomics is a common approach, allowing for the comparison of protein expression levels and post-translational modifications between treated and untreated biological samples (e.g., cell lines, animal tissues) creative-proteomics.commdpi.com.
Typical applications in drug mechanism elucidation include:
Target Identification: Chemical proteomics approaches, often employing affinity-based probes or thermal proteome profiling (TPP), can identify proteins that directly bind to the drug candidate mdpi.comnih.gov. By observing changes in protein thermal stability or enrichment, potential direct targets of this compound could be pinpointed.
Pathway Engagement and Cellular Reprogramming: Quantitative proteomics can reveal changes in protein abundance or phosphorylation states across entire proteomes, indicating which signaling pathways are activated or inhibited by this compound eu-openscreen.eunih.gov. This provides a systems-level understanding of the cellular response to the compound.
Off-target Profiling: Beyond primary targets, proteomics can uncover unintended protein interactions (off-targets) that might contribute to efficacy or adverse effects, providing a more complete mechanistic picture nih.gov.
If preclinical proteomic studies were conducted for this compound, researchers would typically analyze protein extracts from relevant parasite stages or host cells exposed to this compound. Changes in protein expression profiles, protein-protein interactions, or post-translational modifications (e.g., phosphorylation, ubiquitination) would be quantified, and the affected proteins would then be mapped to known biological pathways to infer the compound's mechanism.
Metabolomics in Preclinical Mechanism Elucidation Metabolomics is the comprehensive study of small-molecule metabolites within a biological system, providing a snapshot of the biochemical activity and functional responses of cells or organisms nih.govcreative-proteomics.com. For a compound like this compound, metabolomics would offer insights into how it perturbs metabolic pathways, leading to its observed biological effects.
Key applications in preclinical drug research include:
Identification of Altered Metabolic Pathways: By comparing the metabolome of this compound-treated samples with controls, researchers can identify specific metabolic pathways that are upregulated or downregulated nih.govcreative-proteomics.combritannica.com. This could reveal, for instance, if this compound interferes with energy metabolism, amino acid synthesis, or lipid pathways in target pathogens or host cells.
Biomarker Discovery: Changes in metabolite levels can serve as biomarkers for the compound's activity or its impact on specific biological processes broadinstitute.org.
Understanding Cellular Responses: Metabolomics provides a direct readout of the physiological state of a cell or organism in response to drug exposure, reflecting the ultimate downstream effects of genetic and environmental factors britannica.com.
In the context of this compound, preclinical metabolomic studies would involve analyzing metabolic profiles from biological samples (e.g., parasite cultures, infected animal models) using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) nih.govbritannica.com. The identification of significantly altered metabolites would then be used to reconstruct affected metabolic networks, potentially revealing the critical metabolic vulnerabilities targeted by this compound.
Theoretical Frameworks and Future Directions in Isoquine Research
Hypotheses on Novel Applications of Isoquine Beyond Initial Scope (Non-Clinical)
Beyond its established role as an antimalarial, the chemical structure of this compound, particularly its quinoline (B57606) core, suggests several hypothetical non-clinical applications. One area of theoretical exploration involves its potential as a chemical scaffold in materials science. Quinoline derivatives are known to exhibit diverse physicochemical properties, including fluorescence and coordination capabilities, which could be leveraged in the development of functional materials such as organic light-emitting diodes (OLEDs) or chemosensors. Furthermore, the inherent biological activity of this compound could be repurposed for non-therapeutic biological research, such as its use as a probe to investigate specific cellular pathways or molecular interactions in in vitro or ex vivo systems, independent of disease treatment. Given that broader "isoquinolines" have shown effects on cancer metabolism and signaling pathways like MAPK, NFκB, and PI3K, this compound could theoretically serve as a tool compound to study these pathways in non-clinical, mechanistic research. nih.gov Lastly, its structural motif could be explored in the design of new agrochemicals, including herbicides or pesticides, by modifying its side chains to target specific biological processes in plants or insects.
Potential for Combination Therapies in Preclinical Research
The strategic integration of this compound into combination therapies represents a significant avenue in preclinical research, primarily aimed at enhancing efficacy, mitigating drug resistance, and improving safety profiles. This compound's high activity against Plasmodium falciparum field isolates, including those resistant to chloroquine (B1663885) and with reduced susceptibility to lumefantrine (B1675429), positions it as a strong candidate for combination regimens. oup.com Its design, which avoids the formation of toxic quinone-imine metabolites associated with amodiaquine (B18356), makes it a safer partner drug. dndi.orgesr.ieoup.comoup.com
Preclinical studies could explore combinations of this compound with existing antimalarials, such as artemisinin (B1665778) derivatives, to leverage synergistic effects against various parasite stages and to delay the emergence of resistance. dndi.orgoup.comresearchgate.net For example, combining this compound with compounds targeting different metabolic pathways or parasite life stages could lead to more robust and comprehensive therapeutic outcomes. The general principles of combination therapy, which emphasize improved efficacy and reduced toxicity, align well with this compound's profile. friendsofcancerresearch.org
Table 1: Potential Combination Therapy Strategies for this compound in Preclinical Research
| Strategy Type | Rationale | Potential Partner Drugs | Expected Outcome |
| Resistance Overcoming | Targets resistant strains; avoids cross-resistance. | Artemisinin derivatives, Lumefantrine, Piperaquine | Enhanced efficacy against drug-resistant malaria, reduced resistance development. dndi.orgoup.comresearchgate.net |
| Multi-stage Targeting | Addresses different parasite life cycle stages. | Primaquine (for liver stages), other blood-stage active compounds | Improved eradication rates, reduced transmission. mmv.orgpnas.org |
| Toxicity Mitigation | Leverages this compound's safer metabolic profile. | Drugs with complementary mechanisms but potential toxicity | Safer overall regimen, broader therapeutic window. dndi.orgesr.ie |
| Synergistic Action | Combines drugs with distinct or complementary mechanisms of action. | Compounds affecting heme detoxification, mitochondrial function, or other parasite pathways | Increased potency, lower effective doses of individual components. mmv.orgpnas.org |
Unexplored Targets and Pathways for this compound Intervention
While this compound, like other 4-aminoquinolines, is understood to primarily exert its antimalarial effect by inhibiting the polymerization of heme into hemozoin within the parasite's digestive vacuole, there remain unexplored targets and pathways for its intervention. mmv.orgresearchgate.netnih.gov
Mitochondrial Pathways: Research into analogues, such as N-tert-butyl this compound, has highlighted malate (B86768) quinone oxidoreductase (MQO) as a potential antimalarial drug target involved in the mitochondrial electron transport chain. researchgate.net This suggests that this compound or its derivatives might interact with or modulate other components of the parasite's mitochondrial metabolism, offering a novel mechanism of action beyond heme detoxification. Further investigation into this compound's direct or indirect effects on Plasmodium mitochondrial function could reveal new therapeutic avenues. pnas.org
Transporter Modulation (Beyond Resistance): While the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1) are known to mediate resistance to 4-aminoquinolines, the precise mechanisms by which this compound interacts with these transporters, beyond simply being a substrate or being affected by their mutations, warrant deeper investigation. oup.comnih.gov Exploring if this compound can modulate the physiological function of these transporters, or even act as an inhibitor of their efflux activity in a non-competitive manner, could uncover new strategies to restore sensitivity in resistant strains or to enhance the efficacy of co-administered drugs.
Host-Parasite Interactions: The influence of this compound on host factors that contribute to parasite survival or pathology is largely unexplored. Investigating its impact on host immune responses, red blood cell physiology, or nutrient uptake mechanisms could reveal indirect antimalarial effects or opportunities for host-directed therapies.
Other Parasite Metabolic Pathways: Given the complexity of parasite metabolism, there could be other essential metabolic pathways, such as those involved in isoprenoid biosynthesis (e.g., MEP pathway) or folate synthesis, that are indirectly affected by this compound or its metabolites. mmv.orgcore.ac.uk Thorough metabolomic and proteomic studies could identify these unexplored pathways.
Challenges and Opportunities in Preclinical Development of this compound Analogues
The preclinical development of this compound analogues presents both significant challenges and promising opportunities.
Challenges:
Drug Resistance: The ongoing emergence and spread of drug resistance in Plasmodium falciparum necessitates the continuous development of new compounds, placing a high bar for novel analogues to demonstrate efficacy against resistant strains. pnas.orgresearchgate.net
Toxicity and Safety Profile: While this compound was designed to mitigate the toxicity associated with amodiaquine, the development of some analogues, such as N-tert-butyl this compound (GSK369796), has faced setbacks due to safety concerns, highlighting the persistent challenge of achieving a favorable therapeutic index. researchgate.net
Pharmacokinetic Properties: Early pharmacokinetic studies on this compound revealed issues such as low absorption and poor oral bioavailability, which are critical parameters for an orally administered antimalarial. researchgate.net Analogues must overcome these limitations to ensure effective drug exposure and sustained action.
Translational Models: A general challenge in drug development is the lack of preclinical models that accurately predict human responses, which can lead to high attrition rates in later clinical stages. biopharminternational.comresearchgate.net
Manufacturing and Cost: Developing cost-effective, robust, and scalable manufacturing processes for new drug substances is crucial, especially for diseases prevalent in resource-limited settings. biopharminternational.com
Opportunities:
Improved Safety Profile: this compound's foundational design, which avoids the toxic quinone-imine metabolite of amodiaquine, provides a strong starting point for developing analogues with inherently safer metabolic profiles. dndi.orgesr.ieoup.comoup.com
Structural Versatility: The 4-aminoquinoline (B48711) backbone offers significant opportunities for structural modifications, allowing medicinal chemists to explore diverse analogues with potentially improved potency, broader spectrum activity, and optimized pharmacokinetic properties. esr.ieresearchgate.net
Targeting Resistant Strains: The demonstrated activity of this compound against chloroquine-resistant parasites provides a clear opportunity to develop analogues specifically tailored to overcome current resistance mechanisms. oup.comresearchgate.net
Multi-target Pharmacology: The concept of "privileged scaffolds" suggests that modifications to the quinolone core could lead to compounds with dual mechanisms of action, potentially targeting multiple parasitic enzymes and reducing the likelihood of rapid resistance development. pnas.org
Collaborative Research: The history of this compound's development highlights successful partnerships between academic institutions and pharmaceutical companies, fostering an environment conducive to continued innovation and shared expertise. researchgate.netmmv.org
Roadmap for Continued Academic Investigation of this compound and its Derivatives
A comprehensive roadmap for continued academic investigation of this compound and its derivatives should encompass several key areas:
Deepening Mechanistic Understanding:
Elucidating Unexplored Targets: Conduct rigorous studies (e.g., target deconvolution, proteomics, metabolomics) to definitively identify and validate novel parasite targets and pathways modulated by this compound and its most promising analogues, particularly those beyond heme detoxification. Focus on mitochondrial pathways and host-parasite interactions.
Resistance Mechanisms: Investigate the precise molecular mechanisms by which this compound maintains activity against drug-resistant strains, and explore how its interaction with transporters like PfCRT and PfMDR1 can be exploited to reverse resistance.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Optimization:
Analogue Synthesis: Systematically synthesize a diverse library of this compound analogues with targeted modifications to the quinoline core and side chains.
Pharmacokinetic Enhancement: Prioritize analogues with improved absorption, distribution, metabolism, and excretion (ADME) properties, specifically addressing the low oral bioavailability observed with this compound.
Toxicity Profiling: Conduct early and comprehensive in vitro and in vivo toxicity assessments to identify and eliminate compounds with potential liabilities, building on the lessons learned from earlier analogue development.
Exploration of Novel Applications:
Non-Malarial Efficacy: Systematically screen this compound and its derivatives for activity against other neglected tropical diseases (e.g., leishmaniasis, as suggested by some derivatives researchgate.net) and in non-clinical contexts such as anti-cancer research, leveraging insights from the broader isoquinoline (B145761) class.
Probe Development: Develop this compound-based chemical probes for specific biological targets to facilitate mechanistic studies in various biological systems.
Preclinical Model Development and Validation:
Advanced in vitro Models: Utilize and develop more physiologically relevant in vitro models, including 3D cell cultures and organoids, to better predict in vivo efficacy and toxicity.
Improved in vivo Models: Investigate and validate new animal models that more accurately mimic human disease progression and drug response for malaria and other potential indications.
Collaborative Ecosystem:
Academic-Industry Partnerships: Foster and strengthen collaborations between academic research institutions, non-governmental organizations (NGOs), and pharmaceutical companies to share resources, expertise, and accelerate preclinical development.
Open Science Initiatives: Participate in open-source research and data sharing initiatives to expedite discovery and overcome common development hurdles, aligning with the broader goals of neglected disease research.
This roadmap emphasizes a multidisciplinary approach, combining medicinal chemistry, pharmacology, molecular biology, and computational methods to fully unlock the potential of this compound and its derivatives.
Q & A
Q. What experimental models are most appropriate for evaluating Isoquine’s antimalarial efficacy, and how do they address drug resistance?
Methodological Answer:
- In vitro models : Use chloroquine-resistant (P. falciparum K1) and sensitive (HB3) strains to assess cross-resistance profiles. Measure IC₅₀ values via SYBR Green assays .
- In vivo models : Employ P. yoelii NS-infected mice for oral efficacy studies. Compare this compound’s ED₅₀ (e.g., 1.6–3.7 mg/kg) to amodiaquine (7.4–7.9 mg/kg) to quantify potency improvements .
- Rationale : These models directly correlate with clinical resistance patterns and bioavailability challenges.
Q. How can researchers validate this compound’s mechanism of action while avoiding toxic metabolite formation?
Methodological Answer:
- Cytochrome P450 inhibition assays : Test for quinoneimine metabolite generation using rat liver microsomes and glutathione adduct analysis .
- Comparative structural analysis : Contrast this compound’s 4′-fluoro substitution with amodiaquine’s 3′-hydroxyl group to confirm reduced oxidative activation .
- Data interpretation : Absence of glutathione metabolites in bile confirms avoidance of bioactivation pathways .
Advanced Research Questions
Q. What strategies mitigate this compound’s low oral bioavailability in preclinical models, and how are these optimized across species?
Methodological Answer:
- Pharmacokinetic profiling : Conduct mass spectrometry to identify metabolic hotspots (e.g., N-diethylamino Mannich side chain degradation) .
- Structural analogs : Synthesize derivatives like 1e (Figure 2 in ) with improved metabolic stability. Validate via primate pharmacokinetic studies.
- Species scaling : Use allometric modeling to extrapolate human dosing from rodent, canine, and primate data .
Q. How should researchers reconcile contradictions between this compound’s in vitro potency and variable in vivo efficacy across studies?
Methodological Answer:
- Meta-analysis framework : Pool data from P. yoelii, P. berghei, and humanized mouse models to identify confounding variables (e.g., host immune responses).
- Dose-response modeling : Apply Hill slope analysis to differentiate intrinsic antimalarial activity from pharmacokinetic limitations .
- Contradiction resolution : Use sensitivity analyses to isolate factors like parasite load variability or compound formulation differences .
Q. What methodologies resolve discrepancies in this compound’s metabolic stability across preclinical species?
Methodological Answer:
- Interspecies hepatocyte assays : Compare this compound’s half-life in rat, dog, and primate hepatocytes to identify species-specific clearance pathways .
- CYP isoform mapping : Use recombinant CYP enzymes to pinpoint isoforms responsible for metabolic differences (e.g., CYP2D6 vs. CYP3A4) .
- In silico modeling : Apply physiologically based pharmacokinetic (PBPK) software to predict human metabolic stability .
Key Methodological Frameworks
- PICO (Population, Intervention, Comparison, Outcome) : Apply to clinical trial design for this compound vs. artemisinin combinations.
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Contradiction Analysis : Use triangulation (e.g., in vitro, in vivo, computational data) to validate hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
